
5-Fluorocyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorocyclohexane-1,3-diamine is an organofluorine compound with the molecular formula C6H13FN2 This compound is characterized by the presence of a fluorine atom and two amino groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclohexanol with hydrogen fluoride to produce fluorocyclohexane, which is then subjected to further reactions to introduce the amino groups .
Industrial Production Methods
Industrial production of 5-Fluorocyclohexane-1,3-diamine may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The subsequent introduction of amino groups can be achieved through various amination reactions, often using ammonia or amines under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorocyclohexane-1,3-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclohexanones, while reduction can produce cyclohexylamines .
Applications De Recherche Scientifique
5-Fluorocyclohexane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Fluorocyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. The amino groups may participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorocyclohexane: Similar in structure but lacks the amino groups.
Cyclohexane-1,3-diamine: Similar but without the fluorine atom.
Fluorocyclopropane: A smaller ring structure with similar fluorine substitution
Uniqueness
5-Fluorocyclohexane-1,3-diamine is unique due to the combination of fluorine and amino groups on a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H13FN2 |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
5-fluorocyclohexane-1,3-diamine |
InChI |
InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2 |
Clé InChI |
LVAGTGPFYGEOMO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(CC1N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


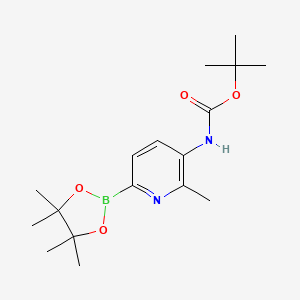
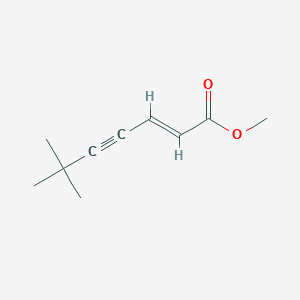
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
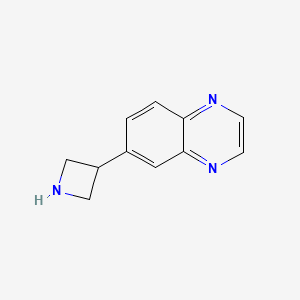
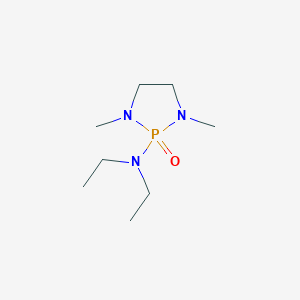
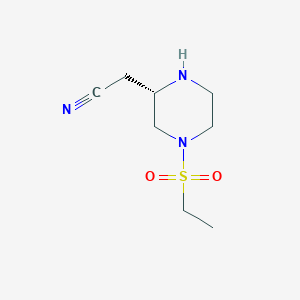



![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)

